molecular formula C8H6BrNO B1291993 4-Bromo-2-methoxybenzonitrile CAS No. 330793-38-9

4-Bromo-2-methoxybenzonitrile

Cat. No. B1291993
M. Wt: 212.04 g/mol
InChI Key: QRUOZMVYROKPOO-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

A suspension of potassium methoxide (4.24 g, 60.0 mmol) in tetrahydrofuran (40 mL) was added in portions to a solution of 4-Bromo-2-fluorobenzonitrile (8.0 g, 40.0 mmol) in tetrahydrofuran (50 mL) at −50° C. After one hour, the dry ice bath was removed and the reaction mixture was allowed to warm up to room temperature and stirred at room temperature for 6 hours. The reaction mixture was poured onto water (250 mL) and the solid was collected by filtration to give 4-bromo-2-methoxybenzonitrile (7.85 g, 92%). 1H NMR (DMSO-d6) δ 3.94 (s, 3H), 7.32 (d, J=8.23 Hz, 1H), 7.15 (s, 1H), 7.69 (d, J=8.23 Hz, 1H).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[K+].[Br:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7](F)[CH:6]=1>O1CCCC1>[Br:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([O:2][CH3:1])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water (250 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.85 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.